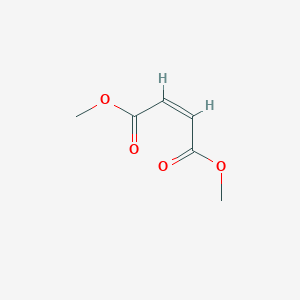

Dimethyl maleate

描述

属性

IUPAC Name |

dimethyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCRTTXIJACKKU-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040765 | |

| Record name | Dimethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl maleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.3 [mmHg] | |

| Record name | Dimethyl maleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-48-6 | |

| Record name | Dimethyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K39366X5N0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl maleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Dimethyl Maleate from Maleic Anhydride and Methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl maleate (B1232345) from maleic anhydride (B1165640) and methanol (B129727). The document details the underlying reaction mechanism, various catalytic systems, experimental protocols, and quantitative data to support process optimization and development.

Introduction

Dimethyl maleate is a versatile organic compound widely utilized as an intermediate and additive in the synthesis of pharmaceuticals, polymers, pigments, and agrochemicals.[1] Its production via the esterification of maleic anhydride with methanol is a cornerstone reaction in industrial organic synthesis. This process is typically acid-catalyzed and involves a two-step reaction sequence.[1][2] Understanding the kinetics, catalytic influences, and reaction parameters is crucial for achieving high yields and purity, which is of paramount importance in the pharmaceutical and fine chemicals industries.

Reaction Mechanism and Kinetics

The synthesis of this compound from maleic anhydride and methanol is a series-parallel reaction.[3][4] The process occurs in two distinct steps:

-

Monoesterification: A rapid, almost instantaneous reaction where maleic anhydride reacts with one molecule of methanol to form monomethyl maleate. This step is often achievable even without a catalyst.[2][5]

-

Diesterification: A slower, reversible, and rate-limiting step where monomethyl maleate reacts with a second molecule of methanol to yield this compound and water.[2] This stage requires an acid catalyst to proceed at a reasonable rate.[5]

The overall reaction is driven to completion by removing the water byproduct, which shifts the equilibrium towards the formation of the diester.[1]

Caption: Reaction pathway for the synthesis of this compound.

Catalytic Systems

A variety of acid catalysts can be employed for the synthesis of this compound. The choice of catalyst significantly impacts reaction rate, yield, and process conditions.

-

Homogeneous Catalysts: Sulfuric acid is a conventional and effective catalyst for this esterification.[1] However, its use presents challenges in terms of separation from the product mixture and potential for corrosion.

-

Heterogeneous Catalysts: Solid acid catalysts are increasingly favored due to their ease of separation and reusability, leading to more environmentally friendly processes.[2]

-

Zeolites: H-Y, Mg-β, and Fe-β zeolites have demonstrated catalytic activity for this reaction.[3][6] They offer the benefits of shape selectivity and thermal stability.

-

Cation Exchange Resins: Resins such as DNW-1 have shown excellent performance, achieving high conversion and yield.[7]

-

Other Solid Acids: Al-MCM-41 molecular sieves have also been investigated for this esterification.[5]

-

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different catalytic systems, compiled from various studies.

General Laboratory-Scale Batch Reactor Setup

A typical batch reactor setup for this synthesis consists of a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature controller (e.g., a thermostat-controlled heating mantle).[2][8]

Caption: General experimental workflow for this compound synthesis.

Protocol 1: Synthesis using H-Y Zeolite Catalyst

This protocol is based on the kinetic study by Induri et al.[2][4]

-

Reactor Setup: Assemble a 250 mL three-necked glass reactor with a mechanical stirrer and a reflux condenser. Place the reactor in a constant temperature bath.

-

Charging Reactants: Charge the reactor with the desired amount of methanol (e.g., 1.5 mol). Heat the methanol to the target reaction temperature (e.g., 363 K).

-

Initiating the Reaction: Add maleic anhydride (e.g., 0.5 mol) to the heated methanol with constant stirring. Subsequently, add the H-Y zeolite catalyst (e.g., 4.782 kg/m ³).

-

Reaction: Maintain the reaction mixture at the set temperature under constant stirring for the desired duration (e.g., 120 minutes).

-

Sampling and Analysis: Periodically withdraw samples to monitor the progress of the reaction by analyzing the concentration of reactants and products.

-

Purification: After the reaction, cool the mixture. The solid catalyst can be removed by filtration. The liquid product should be washed with water and then with a sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then separated and purified, typically by distillation.[9]

Protocol 2: Synthesis using Cation Exchange Resin in a Catalytic Distillation Column

This method, described by Wang et al., allows for simultaneous reaction and separation of products, driving the equilibrium towards high conversion.[7]

-

Catalyst Packing: Pack the reaction zone of a catalytic distillation column with a cation exchange resin (e.g., DNW-1).

-

Reactant Feed: Continuously feed maleic anhydride and methanol into the column.

-

Reaction Conditions: Operate the column at a temperature between 65 to 150°C and a pressure of 1 to 5 bar.[1]

-

Product Removal: The water of esterification is continuously removed, which drives the reaction to completion.

-

Product Recovery: Recover the high-purity this compound from the bottom of the column. This method can achieve a conversion of maleic anhydride of up to 100% and a this compound yield of approximately 99%.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of this compound.

Table 1: Comparison of Different Catalytic Systems

| Catalyst | Maleic Anhydride:Methanol Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |

| DNW-1 Cation Exchange Resin | - | - | - | ~99 | [7] |

| Mg-β Zeolite | - | 110 | 12 | 93.74 | [6] |

| Fe-β Zeolite | - | 110 | 12 | 91.91 | [6] |

| H-Y Zeolite | 1:3 | 90 | 2 | ~42 (Conversion) | [2] |

| Sulfuric Acid | - | 90-140 | 0.3-2 | - | [10] |

Table 2: Effect of Reaction Parameters using H-Y Zeolite Catalyst [2][4]

| Parameter | Value | Maleic Anhydride (mol) | Methanol (mol) | Temperature (K) | Catalyst Loading ( kg/m ³) | Conversion (%) (at 120 min) |

| Molar Ratio | 1:2 | 0.5 | 1.0 | 363 | 4.782 | 22.79 |

| 1:3 | 0.5 | 1.5 | 363 | 4.782 | 42.01 | |

| 1:4 | 0.5 | 2.0 | 363 | 4.782 | - | |

| 1:5 | 0.5 | 2.5 | 363 | 4.782 | - | |

| Temperature | 343 K | 0.5 | 1.5 | 343 | 4.782 | - |

| 353 K | 0.5 | 1.5 | 353 | 4.782 | - | |

| 363 K | 0.5 | 1.5 | 363 | 4.782 | 42.01 |

Note: The activation energy for the reaction using H-Y zeolite as a catalyst was found to be 44.65 kJ/mol.[3][4]

Purification of this compound

Post-reaction, the crude product mixture contains this compound, unreacted methanol, the catalyst (if heterogeneous), and byproducts. A typical purification procedure involves:

-

Catalyst Removal: If a solid catalyst is used, it is removed by filtration. For homogeneous catalysts like sulfuric acid, a neutralization and washing step is necessary.

-

Washing: The mixture is washed with water to remove excess methanol and other water-soluble impurities. A subsequent wash with a dilute sodium bicarbonate or sodium carbonate solution neutralizes any remaining acidic components.[9]

-

Separation: The organic layer containing the this compound is separated from the aqueous layer.

-

Drying: The organic layer is dried using a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

-

Distillation: The final purification is achieved by vacuum distillation to obtain high-purity this compound.[11]

Conclusion

The synthesis of this compound from maleic anhydride and methanol is a well-established yet continuously optimized process. The shift from homogeneous to heterogeneous catalysts, particularly zeolites and cation exchange resins, offers significant advantages in terms of process efficiency, environmental impact, and catalyst reusability. For professionals in research and drug development, a thorough understanding of the reaction kinetics, the influence of various catalysts, and precise control over reaction and purification parameters are essential for producing high-quality this compound for downstream applications. The use of advanced techniques like catalytic distillation represents a significant step towards more sustainable and economically viable production methods.

References

- 1. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. A kinetic approach to the esterification of maleic anhydride with methanol on H-Y zeolite | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A new process for the synthesis of this compound:III esterification of methanol and maleic anhydride catalized by Mg-β and Fe-β zeolites | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Reaction Kinetics of Methanol and Maleic Anhydride | Scientific.Net [scientific.net]

- 9. benchchem.com [benchchem.com]

- 10. JP2537955B2 - Method for producing this compound - Google Patents [patents.google.com]

- 11. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

Physical and chemical properties of Dimethyl maleate

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Maleate (B1232345)

Abstract

Dimethyl maleate (DMM) is a versatile organic compound with the chemical formula C₆H₈O₄.[1] As the dimethyl ester of maleic acid, it serves as a crucial intermediate and additive in a wide array of industrial and synthetic applications, from the production of plastics, pigments, and pharmaceuticals to its use in paints, adhesives, and copolymers.[1][2] Its utility is largely derived from its reactivity as a dienophile in Diels-Alder reactions and its ability to undergo various addition reactions and polymerizations.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its key chemical transformations.

Physical and Chemical Properties

This compound is a clear, colorless, and oily liquid with a pungent odor.[1][4] It is stable under normal conditions but is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[3][5]

Identifiers and General Properties

| Property | Value |

| IUPAC Name | dimethyl (Z)-but-2-enedioate[6] |

| Synonyms | Methyl maleate, Dimethyl cis-butenedioate, Maleic acid dimethyl ester[6][7] |

| CAS Number | 624-48-6[7] |

| Molecular Formula | C₆H₈O₄[1] |

| Molar Mass | 144.13 g/mol [1] |

| Appearance | Clear, colorless, oily liquid[1] |

| Odor | Pungent[4] |

Thermodynamic and Physical Properties

| Property | Value | Conditions |

| Boiling Point | 204-207 °C[1] | 760 mmHg |

| Melting Point | -17 °C[1] | - |

| Flash Point | 95 °C[1] | Open cup |

| Density | 1.152 g/cm³[7] | 25 °C |

| Refractive Index | 1.441[5] | 20 °C |

| Vapor Pressure | 1 mmHg[7] | 45.7 °C |

| Solubility in Water | Slightly soluble[1]; 77.9 g/L | 20 °C |

| log Pow | 0.52 | 35 °C, pH 7 |

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the presence of the electron-deficient carbon-carbon double bond and the two ester functional groups. This structure makes it an excellent substrate for a variety of chemical transformations.

Synthesis

This compound is commonly synthesized via the esterification of maleic anhydride (B1165640) or maleic acid with methanol (B129727), typically in the presence of an acid catalyst like sulfuric acid.[1][2] The reaction proceeds through a nucleophilic acyl substitution to form the monomethyl ester, followed by a Fischer esterification to yield the dimethyl ester.[1] Catalytic distillation using cation exchange resins is also an effective method for its production, with reported yields of up to 99%.[8]

Caption: Synthesis of this compound from Maleic Anhydride.

Hydrolysis

The ester groups of this compound can be hydrolyzed to yield maleic acid or the monomethyl ester of maleic acid, depending on the reaction conditions.[1] This reaction is the reverse of the esterification process used for its synthesis.

Caption: Hydrolysis of this compound to Maleic Acid.

Addition Reactions

This compound is a well-known dienophile and readily participates in Diels-Alder reactions.[2][6] It also serves as a Michael acceptor, undergoing conjugate addition with various nucleophiles.[9] For instance, the aza-Michael addition of amines to the double bond is a common reaction.[10]

Polymerization

While homopolymerization of this compound is challenging, it is frequently used as a comonomer in copolymerization reactions with vinyl monomers like styrene (B11656) and vinyl acetate (B1210297).[4][11] The incorporation of DMM into polymer chains can improve properties such as flexibility, adhesion, and hardness.[2][4] It can also increase the glass transition temperature of polymers like PVC and polystyrene.[1][2]

Experimental Protocols

Synthesis of this compound from Maleic Acid

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of maleic acid with methanol.[12]

-

Materials:

-

Maleic acid (25.0 g, 216 mmol)

-

Methanol (250 mL)

-

Concentrated sulfuric acid (2.5 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve maleic acid in methanol in a round-bottom flask.

-

Carefully add concentrated sulfuric acid dropwise to the solution.

-

Reflux the mixture at 75 °C for 16 hours.

-

Remove the methanol using a rotary evaporator.

-

Add 100 mL of ethyl acetate to the residue.

-

Wash the organic solution twice with 20 mL of saturated sodium bicarbonate solution, followed by a single wash with 20 mL of deionized water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation (140 °C at 190 mbar) to yield a clear, colorless, oily liquid.[12]

-

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of liquid.[13][14]

-

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with oil)

-

-

Procedure:

-

Place a small amount of this compound into the test tube.

-

Invert the capillary tube and place it in the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and heat the assembly in the heating bath.

-

Heat gently until a continuous stream of bubbles emerges from the open end of the capillary tube.[14]

-

Remove the heat source and allow the apparatus to cool.

-

Record the temperature at the precise moment the bubbling stops and the liquid begins to be drawn into the capillary tube. This temperature is the boiling point.[13][14]

-

Aza-Michael Addition of a Thiol

This protocol provides a general procedure for the conjugate addition of a thiol to an α,β-unsaturated ester like this compound.[9]

-

Materials:

-

This compound (1.0 equivalent)

-

Thiophenol (1.0 equivalent)

-

Base catalyst (e.g., triethylamine, Et₃N, 1-5 mol%)

-

Solvent (e.g., dichloromethane, DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound and thiophenol in DCM in a round-bottom flask.

-

Add a catalytic amount of Et₃N to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated NaHCO₃ solution to remove the catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Caption: Experimental workflow for a Thia-Michael addition.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is simple and characteristic. In CDCl₃, it shows a singlet for the two equivalent vinylic protons at approximately δ 6.26 ppm and a singlet for the six equivalent methyl protons of the ester groups at approximately δ 3.79 ppm.[12][15]

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum in CDCl₃ typically shows signals for the methyl carbons around δ 51.7 ppm, the vinylic carbons around δ 129.8 ppm, and the carbonyl carbons around δ 165.5 ppm.[16]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the C=O stretching of the α,β-unsaturated ester at approximately 1740-1705 cm⁻¹ and for the C=C stretching around 1645 cm⁻¹.[17][18]

Caption: Logical workflow for spectroscopic confirmation.

Safety Information

This compound is classified as harmful if swallowed or in contact with skin.[19] It can cause skin and eye irritation and may cause an allergic skin reaction and respiratory irritation.[7]

GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed[6] |

| H314 | Causes severe skin burns and eye damage[1] |

| H317 | May cause an allergic skin reaction[1] |

| H335 | May cause respiratory irritation[1] |

Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical, and work should be conducted in a well-ventilated area.[20]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. Its reactivity, particularly in addition and polymerization reactions, has led to its widespread use in the synthesis of a diverse range of materials. A thorough understanding of its properties, reaction protocols, and safety considerations is essential for its effective and safe application in research and industry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]

- 3. This compound | 624-48-6 [chemicalbook.com]

- 4. This compound: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C6H8O4 | CID 5271565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound(624-48-6) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. cpachem.com [cpachem.com]

- 20. echemi.com [echemi.com]

Dimethyl maleate CAS number and molecular formula

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl maleate (B1232345), the dimethyl ester of maleic acid, is a versatile organic compound with significant applications in chemical synthesis and as a potential modulator of biological pathways. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its known biological activities, with a focus on its interaction with the NF-κB signaling pathway. This document aims to serve as a foundational resource for professionals in research and drug development.

Core Chemical and Physical Properties

Dimethyl maleate is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Core Identifiers and Nomenclature for this compound

| Identifier | Value |

| CAS Number | 624-48-6 |

| Molecular Formula | C₆H₈O₄ |

| IUPAC Name | dimethyl (2Z)-but-2-enedioate |

| Synonyms | Maleic acid dimethyl ester, Methyl maleate, Dimethyl cis-butenedioate |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 144.13 g/mol | [2] |

| Appearance | Colorless to pale yellow, clear liquid | [3] |

| Density | 1.152 g/mL at 25 °C | [2] |

| Boiling Point | 204-205 °C | [2] |

| Melting Point | -19 °C | [4] |

| Flash Point | 95 °C (203 °F) | [4] |

| Solubility | Soluble in water, miscible with organic solvents | [2][4] |

| Vapor Pressure | 0.3 mmHg at 25 °C | [3] |

| Refractive Index (n20/D) | 1.441 | [2] |

Synthesis of this compound: Experimental Protocol

This compound is typically synthesized via the esterification of maleic anhydride (B1165640) with methanol, using an acid catalyst.[5] The process involves a nucleophilic acyl substitution to form the monomethyl ester, followed by a Fischer esterification to yield the dimethyl ester.[5]

Laboratory-Scale Synthesis Protocol

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

-

Maleic anhydride

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve maleic anhydride in a molar excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to drive the esterification reaction to completion.

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude this compound by distillation under reduced pressure.

Synthesis Workflow Diagram

Biological Activity and Signaling Pathways

While research into the specific biological activities of this compound is not as extensive as for its isomer, dimethyl fumarate, emerging evidence suggests its potential as an anti-inflammatory agent.

Modulation of the NF-κB Signaling Pathway

Recent comparative studies have shown that this compound can exert anti-inflammatory effects by reducing signaling in pancreatic β-cells. Specifically, it has been observed to decrease interleukin-1β (IL-1β)-induced NF-κB promoter activity. This indicates that this compound, while less potent than dimethyl fumarate, can modulate the NF-κB signaling pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. The inhibitory effect of this compound is thought to occur within this cascade, leading to a reduction in the expression of inflammatory mediators.

NF-κB Signaling Pathway Diagram

Experimental Protocol: NF-κB Luciferase Reporter Assay

To quantify the inhibitory effect of this compound on the NF-κB pathway, a luciferase reporter assay is a robust and sensitive method.[6] This assay measures the transcriptional activity of NF-κB.

Principle

Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate (luciferin) is directly proportional to the NF-κB transcriptional activity.

Detailed Methodology

-

Cell Culture and Seeding:

-

Transfection:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. The control plasmid is used to normalize for transfection efficiency.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

-

Incubate for a predetermined time (e.g., 1-2 hours).

-

-

Stimulation:

-

Induce NF-κB activation by adding a stimulant (e.g., TNF-α or IL-1β) to the wells.

-

Incubate for an additional period (e.g., 4-6 hours).

-

-

Cell Lysis and Luciferase Measurement:

-

Wash the cells with PBS and then add a passive lysis buffer.[7]

-

Incubate at room temperature to ensure complete cell lysis.[7]

-

Transfer the cell lysate to an opaque 96-well plate.[8]

-

Use a dual-luciferase assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.[8]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in NF-κB activity relative to the unstimulated control.

-

Plot the dose-response curve for this compound's inhibitory effect.

-

Experimental Workflow for NF-κB Assay

Conclusion

This compound is a valuable chemical intermediate with well-characterized physical and chemical properties. While its biological functions are still being elucidated, initial findings point towards a role in the modulation of inflammatory pathways, specifically through the inhibition of NF-κB signaling. The experimental protocols provided herein for its synthesis and biological evaluation offer a framework for further investigation into its therapeutic potential. This guide serves as a comprehensive resource for researchers and professionals aiming to explore the applications of this compound in both chemical and biological sciences.

References

- 1. library.opentrons.com [library.opentrons.com]

- 2. This compound | 624-48-6 [chemicalbook.com]

- 3. This compound, 624-48-6 [thegoodscentscompany.com]

- 4. durhamtech.edu [durhamtech.edu]

- 5. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. bowdish.ca [bowdish.ca]

- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Dimethyl maleate in common organic solvents

An In-depth Technical Guide to the Solubility of Dimethyl Maleate (B1232345) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl maleate (DMM), the dimethyl ester of maleic acid, is a versatile organic compound with the chemical formula C₆H₈O₄. It serves as a crucial intermediate and additive in a wide array of industrial applications, including the synthesis of plastics, pigments, pharmaceuticals, and agricultural products. Its role as a comonomer in polymerization processes allows for the enhancement of polymer properties, such as hardness and toughness. Given its broad utility, a thorough understanding of its solubility characteristics in common organic solvents is paramount for process design, formulation development, and quality control.

This technical guide provides a detailed overview of the solubility of this compound, presenting available quantitative and qualitative data. It also outlines standardized experimental protocols for determining solubility to aid researchers in generating precise and reliable data for their specific applications.

Solubility of this compound

The solubility of a compound is influenced by the physicochemical properties of both the solute (this compound) and the solvent, as well as by temperature and pressure. This compound is a polar molecule, which dictates its solubility behavior in various organic solvents.

Quantitative and Qualitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature. However, a combination of qualitative descriptions and specific quantitative values has been compiled to provide a general understanding of its solubility profile.

Table 1: Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility | Data Type |

| Alcohols | Methanol | Not Specified | Soluble | Qualitative |

| Ethanol | Not Specified | 50 mg/mL (5.0 g/100mL)[1] | Quantitative | |

| Ethanol | Not Specified | Miscible[1] | Qualitative | |

| Ethers | Diethyl Ether | Not Specified | Miscible[1] | Qualitative |

| Ketones | Acetone | Not Specified | Soluble | Qualitative |

| Halogenated | Chloroform | Not Specified | Soluble | Qualitative |

| Hydrocarbons | Benzene | Not Specified | Insoluble | Qualitative |

| Gasoline | Not Specified | Insoluble | Qualitative | |

| Aqueous | Water | 20 | 77.9 g/L (7.79 g/100mL)[1][2] | Quantitative |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of a liquid solute like this compound in an organic solvent.

Isothermal Equilibrium Method (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic equilibrium solubility.[3][4][5]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (Teflon or other solvent-compatible material)

-

Vials with airtight seals

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of an excess of the solute is crucial to ensure that a saturated solution is formed.[3]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3] The agitation speed should be sufficient to keep the undissolved this compound suspended.[3]

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand in the constant temperature bath for a sufficient time for the undissolved this compound to separate. This can be accelerated by centrifugation.

-

Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a pipette or syringe. Immediately filter the sample through a syringe filter that is compatible with the solvent to remove any remaining undissolved micro-droplets. This step is critical to prevent overestimation of solubility.

-

Analysis: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. Measure the concentration of this compound in the diluted sample using a pre-calibrated GC, HPLC, or spectrophotometer.

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mole fraction.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled environment

-

Analytical balance

-

Evaporating dish (pre-weighed)

-

Oven or vacuum oven

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Equilibrium Method (steps 1-3).

-

Sampling and Weighing: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, saturated supernatant into the evaporating dish and weigh it again to determine the exact mass of the solution.

-

Solvent Evaporation: Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without causing degradation or evaporation of the this compound. The boiling point of this compound is approximately 205 °C, so the oven temperature should be well below this.

-

Final Weighing: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation:

Visualizations

Logical Relationship of Solubility Concepts

The following diagram illustrates the fundamental concepts and influencing factors related to solubility.

Caption: Key factors and relationships in the process of dissolution.

Experimental Workflow for Solubility Determination

The flowchart below outlines the general steps involved in the experimental determination of solubility using the Isothermal Equilibrium (Shake-Flask) Method.

Caption: Workflow for the Shake-Flask solubility determination method.

References

Spectroscopic Profile of Dimethyl Maleate: A Technical Guide

Introduction

Dimethyl maleate (B1232345) is an organic compound with the chemical formula C₆H₈O₄. It is the dimethyl ester of maleic acid and presents as a colorless oily liquid.[1] This document provides a comprehensive overview of the key spectroscopic data for dimethyl maleate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also provided, making this a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.28 | Singlet | =CH |

| 3.75 | Singlet | -OCH₃ |

Solvent: CDCl₃. The chemical shift of the vinylic protons is a key distinguishing feature for the cis-isomer.[2]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O |

| 129.8 | =CH |

| 51.7 | -OCH₃ |

Solvent: CDCl₃. The chemical shift of the vinylic carbons is a key identifier.[3][4]

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | =C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch |

| ~1200 | Strong | C-O stretch (ester) |

| ~860 | Strong | =C-H bend (out-of-plane) |

The IR spectrum of this compound is characterized by a strong carbonyl absorption and bands indicative of its unsaturated ester structure.

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 144 | [M]⁺ (Molecular Ion) |

| 113 | [M - OCH₃]⁺ |

| 85 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

The mass spectrum shows a clear molecular ion peak and characteristic fragmentation patterns for a methyl ester.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃.[5][6] The sample must be fully dissolved to ensure a homogeneous solution.

-

Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

-

Sample Loading: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[6]

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Acquire the ¹H spectrum.

-

If required, change the nucleus to ¹³C and acquire the carbon spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample (neat liquid)

-

Salt plates (NaCl or KBr)

-

Pipette

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation: As a liquid, this compound can be analyzed neat.[7][8] Place one to two drops of the liquid sample onto the center of a clean, dry salt plate.[7][8][9]

-

Assembling the Cell: Place a second salt plate on top of the first, creating a thin liquid film "sandwich" between the plates.[7][8][9] Ensure the liquid has spread evenly.

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum to account for atmospheric and instrumental interferences.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum will show the transmittance or absorbance of infrared light as a function of wavenumber (cm⁻¹).

-

Cleaning: After analysis, clean the salt plates with a dry solvent like acetone (B3395972) and return them to a desiccator.[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol (B129727) or acetonitrile)

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent. The concentration should be low to avoid saturating the detector.

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer using a standard calibration compound to ensure accurate mass assignments.[10]

-

Set the parameters for the ion source, mass analyzer, and detector. For a volatile compound like this compound, Electron Ionization (EI) is a common technique.

-

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a liquid sample, this can be done via direct infusion or through a gas chromatography (GC) inlet.

-

Data Acquisition:

-

The molecule is ionized in the source, resulting in a molecular ion and various fragment ions.

-

The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Structure-Spectra Correlation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound(624-48-6) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. webassign.net [webassign.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. scribd.com [scribd.com]

- 10. uknml.com [uknml.com]

Thermogravimetric Analysis of Dimethyl Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dimethyl Maleate (B1232345)

Dimethyl maleate (DMM) is an organic compound with the chemical formula C₆H₈O₄.[1] It is the dimethyl ester of maleic acid and presents as a clear, colorless oily liquid.[1] DMM is utilized as an intermediate and additive in the synthesis of plastics, pigments, pharmaceuticals, and agricultural products.[1][2] Its role as a dienophile in Diels-Alder reactions makes it a valuable component in organic synthesis.[2] Given its application in polymer formulations, understanding its thermal stability is crucial for predicting material performance at elevated temperatures.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4][5][6][7] This method is widely used to determine a material's thermal stability, composition, and decomposition kinetics.[3][4][8] A typical TGA experiment generates a thermogram, which plots mass change versus temperature. The first derivative of this curve, known as the DTG (Differential Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid.[6]

Experimental Protocol for TGA of this compound

While specific literature on the TGA of pure this compound is scarce, a general experimental protocol for a liquid organic compound can be established based on standard practices.

Instrumentation:

-

Thermogravimetric Analyzer: A high-precision instrument such as a Mettler Toledo TGA/SDTA 851e or a TA Instruments TGA 2950 is suitable.[8][9]

-

Crucibles: Alumina (Al₂O₃) or platinum crucibles are recommended. For a liquid sample like this compound, care must be taken to ensure no reaction occurs between the sample and the crucible material.[9]

-

Purge Gas: High-purity nitrogen is typically used to provide an inert atmosphere and prevent oxidation. Air or oxygen can be used to study oxidative decomposition.

Procedure:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is carefully dispensed into the TGA crucible.[9] Given its liquid state at room temperature, a micropipette can be used for accurate measurement.

-

Instrument Setup: The crucible is placed on the TGA balance. The instrument is sealed, and the system is purged with the chosen gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.[7][9]

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate. Common heating rates for kinetic studies are 5, 10, 15, and 20 °C/min.[10][11]

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature.

The following diagram illustrates a general workflow for performing a TGA experiment on a liquid sample.

Expected Thermal Decomposition Profile and Data

Based on the structure of this compound and the thermal behavior of similar esters, a single-step decomposition is anticipated in an inert atmosphere. The boiling point of this compound is approximately 204-207 °C.[1] Therefore, the initial mass loss observed in a TGA experiment would likely be due to evaporation, followed by thermal decomposition at higher temperatures.

The following table summarizes the key quantitative data that would be extracted from a TGA thermogram of this compound. The values presented are hypothetical and serve as a template for reporting experimental results.

| Parameter | Symbol | Unit | Hypothetical Value (Nitrogen Atmosphere) | Description |

| Onset Decomposition Temperature | Tonset | °C | 220 - 250 | The temperature at which significant decomposition begins, often defined as the temperature of 5% mass loss.[12] |

| Peak Decomposition Temperature | Tpeak | °C | 280 - 320 | The temperature at which the maximum rate of mass loss occurs, corresponding to the peak of the DTG curve. |

| Final Decomposition Temperature | Tfinal | °C | 350 - 400 | The temperature at which the decomposition process is complete. |

| Residual Mass | % | % | < 1 | The percentage of the initial mass remaining at the end of the experiment. For a volatile organic compound, this is expected to be near zero. |

Hypothetical Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through the cleavage of the ester bonds. A plausible, though unconfirmed, initial step would be the homolytic cleavage of a carbon-oxygen bond to form radical intermediates. These radicals would then undergo further reactions, leading to the formation of volatile products.

The following diagram illustrates a hypothetical decomposition pathway for this compound. This is a simplified representation and the actual mechanism may be more complex.

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound. While specific experimental data is not currently available in the public domain, the provided experimental protocol and expected thermal behavior offer a solid starting point for researchers. The methodologies for data presentation and the visualization of experimental workflows and decomposition pathways serve as a template for future studies in this area. Further experimental work is required to fully characterize the thermal decomposition of this compound and validate the hypothetical pathway presented.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 624-48-6 [chemicalbook.com]

- 3. mt.com [mt.com]

- 4. azom.com [azom.com]

- 5. m.youtube.com [m.youtube.com]

- 6. azom.com [azom.com]

- 7. mt.com [mt.com]

- 8. tainstruments.com [tainstruments.com]

- 9. epfl.ch [epfl.ch]

- 10. mdpi.com [mdpi.com]

- 11. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Crystal structure of Dimethyl maleate

An In-depth Technical Guide to the Crystal Structure of Dimethyl Maleate (B1232345)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl maleate, the dimethyl ester of maleic acid, is a significant compound in organic synthesis, frequently utilized as a dienophile in Diels-Alder reactions.[1] A comprehensive understanding of its three-dimensional structure is crucial for predicting its reactivity, designing novel synthetic pathways, and for its application in the development of pharmaceuticals and advanced materials.

A notable challenge in the crystallographic analysis of this compound is its physical state; it exists as a colorless, oily liquid at ambient temperature with a melting point of -17°C.[2] Consequently, standard single-crystal X-ray diffraction techniques are not directly applicable. To elucidate its crystal structure, in-situ crystallization at low temperatures is required. This guide provides a detailed overview of the molecular properties of this compound and a comprehensive, generalized experimental protocol for determining the crystal structure of such a liquid compound through low-temperature single-crystal X-ray diffraction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling the compound and for designing appropriate crystallization experiments.

| Property | Value |

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol [2] |

| Appearance | Clear, colorless, oily liquid[2] |

| Density | 1.15 g/cm³[2] |

| Melting Point | -17 °C (256 K)[2] |

| Boiling Point | 204-207 °C (477-480 K)[2] |

| Solubility in Water | Slightly soluble[2] |

| Refractive Index (n20/D) | 1.441 |

| CAS Number | 624-48-6[3] |

| IUPAC Name | dimethyl (2Z)-but-2-enedioate[1] |

Molecular Geometry from Theoretical Studies

Theoretical studies using RHF and B3LYP methods have been conducted to determine the equilibrium structures of this compound in the gas phase.[4] These computational analyses suggest the presence of five stable conformers. A key finding is that in all these structures, the plane of one of the methoxycarbonyl groups is nearly perpendicular to the C-C=C-C plane, while the other is coplanar. This conformational arrangement is believed to be responsible for the distinct reactivity of maleic acid diesters compared to other conjugated esters.[4]

Experimental Protocol: Low-Temperature Single-Crystal X-ray Diffraction of a Liquid Sample

The following protocol provides a detailed methodology for the in-situ crystallization and subsequent crystal structure determination of a compound that is liquid at room temperature, such as this compound.

1. Sample Preparation and Mounting:

-

A small, pure liquid sample of this compound is drawn into a fine glass or quartz capillary tube (typically 0.1-0.3 mm in diameter).

-

The capillary is then flame-sealed to prevent the sample from evaporating during the experiment.

-

The sealed capillary is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

2. In-Situ Crystallization:

-

The mounted capillary is placed on the diffractometer and cooled using a stream of cold nitrogen gas. The temperature is carefully lowered to just below the melting point of this compound (-17°C).

-

A single crystal is grown from the liquid phase directly on the diffractometer. This can be achieved through several techniques:

-

Slow Cooling: The liquid is cooled at a very slow rate through its freezing point to encourage the formation of a single, well-ordered crystal.

-

Zone Refining: A small molten zone is moved along the capillary, leaving a single crystal behind.

-

Laser-Induced Nucleation: A focused laser beam is used to heat a small spot on the capillary, which is then rapidly cooled to induce the nucleation of a single crystal.

-

-

The quality of the crystal is monitored using the diffractometer's microscope and by observing the diffraction pattern.

3. Data Collection:

-

Once a suitable single crystal is obtained, the temperature of the cold stream is further lowered (typically to around 100 K) to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

-

The diffractometer, equipped with a sensitive detector (e.g., a CCD or CMOS detector), is used to collect the X-ray diffraction data.

-

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Each image contains a pattern of spots, with the intensity and position of each spot providing information about the crystal's internal structure.

4. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal.

-

The positions of the atoms within the unit cell are determined using direct methods or Patterson methods of structure solution.

-

The initial atomic model is then refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

-

The final result is a detailed three-dimensional model of the crystal structure of this compound, including precise bond lengths, bond angles, and intermolecular interactions.

Workflow for Crystal Structure Determination of a Liquid Compound

The following diagram illustrates the key steps in the experimental workflow for determining the crystal structure of a liquid compound like this compound.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Dimethyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of dimethyl maleate (B1232345). By leveraging Density Functional Theory (DFT), we can construct a detailed molecular portrait that is invaluable for understanding its reactivity and potential applications in various scientific domains, including drug development.

Core Computational Protocols

The foundation of a thorough computational analysis rests on a series of well-defined protocols. These steps ensure that the calculated properties are reliable and physically meaningful. The primary method discussed is Density Functional Theory (DFT), a robust approach for investigating the electronic structure of molecules. A widely used functional for such studies is B3LYP, often paired with a Pople-style basis set like 6-31G(d,p) or 6-311G(d,p), which provides a good balance between accuracy and computational cost.

Experimental Protocol: A Standard Computational Workflow

A typical computational study on a molecule like dimethyl maleate follows a structured workflow:

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software. The initial coordinates can be based on standard bond lengths and angles.

-

Geometry Optimization: This is the most critical step, where the molecule's geometry is adjusted to find a stable structure corresponding to a minimum on the potential energy surface. This process involves iterative calculations of the forces on each atom until they are negligible. The successful completion of this step yields the equilibrium geometry of the molecule.[1][2]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes:

-

Electronic Property Calculation: Once a stable geometry is confirmed, various electronic properties are calculated. This includes:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[6][7][8][9]

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the Lewis structure, charge distribution, and intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density between orbitals.[10][11][12][13]

-

The logical progression of these protocols is visualized in the workflow diagram below.

Conformational Analysis of this compound

Due to the rotational freedom around its single bonds, this compound can exist in several conformations. Theoretical studies have identified multiple equilibrium structures for the molecule.[14] The relative stability of these conformers is determined by a delicate balance of steric hindrance and intramolecular interactions. A comprehensive conformational analysis is crucial as the reactivity and spectroscopic properties of the molecule are governed by its most stable geometric arrangements.

Calculations have shown that in all stable structures, the ester groups adopt specific orientations relative to the carbon-carbon double bond. Typically, one of the O=C-O planes is found to be nearly perpendicular to the central C-C=C-C plane, while the other remains coplanar.[14]

Quantitative Data Summary

The following tables summarize the types of quantitative data obtained from DFT calculations on this compound. The values presented here are illustrative of what a B3LYP/6-31G(d,p) calculation would yield.

Table 1: Optimized Geometric Parameters (Illustrative) Bond lengths in Angstroms (Å), bond angles and dihedral angles in degrees (°).

| Parameter | Atom IDs | Calculated Value |

| Bond Lengths | ||

| C=C | C2=C3 | ~1.34 Å |

| C-C | C1-C2 | ~1.49 Å |

| C=O | C1=O1 | ~1.21 Å |

| C-O | C1-O2 | ~1.35 Å |

| O-CH3 | O2-C4 | ~1.44 Å |

| Bond Angles | ||

| C-C=C | C1-C2=C3 | ~124° |

| C=C-O | C3-C2-C1 | ~125° |

| O=C-O | O1=C1-O2 | ~125° |

| C-O-C | C1-O2-C4 | ~116° |

| Dihedral Angles | ||

| O=C-C=C | O1=C1-C2=C3 | ~0° or ~180° |

| C-O-C=O | C4-O2-C1=O1 | ~0° or ~180° |

Table 2: Calculated Vibrational Frequencies (Illustrative) Frequencies in reciprocal centimeters (cm⁻¹). Only key vibrational modes are shown.

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν(C=O) | Carbonyl Stretch | ~1750 - 1780 |

| ν(C=C) | Alkene Stretch | ~1640 - 1660 |

| ν(C-O) | Ester C-O Stretch | ~1200 - 1300 |

| δ(=C-H) | Alkene C-H Bend | ~950 - 1000 |

| ν(C-H) | Methyl C-H Stretch | ~2950 - 3050 |

Table 3: Electronic Properties (Illustrative) Energies in electron volts (eV).

| Property | Description | Calculated Value |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | ~ -7.0 eV |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 5.5 eV |

| Dipole Moment | Molecular Polarity | ~ 2.5 Debye |

Analysis of Electronic Structure

The electronic properties of this compound are fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a powerful tool for interpreting this behavior.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO , conversely, is the orbital most likely to accept electrons, indicating its capacity to act as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap , is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[9]

Natural Bond Orbital (NBO) analysis further refines this picture by translating the complex wavefunctions into intuitive chemical concepts like bonds, lone pairs, and delocalization. For this compound, NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the carbonyl group (π* C=O) and the C=C double bond, which contributes to the molecule's overall stability and influences its reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. inpressco.com [inpressco.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. irjweb.com [irjweb.com]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 11. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 12. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Triphenylmethanol via the Grignard Reaction

Introduction: The Grignard reaction stands as a cornerstone in organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes, ketones, and esters. This guide provides a comprehensive technical overview of a classic Grignard synthesis: the preparation of the tertiary alcohol, triphenylmethanol (B194598), from bromobenzene (B47551) and benzophenone (B1666685). This synthesis is an exemplary illustration of nucleophilic addition to a ketone and is a fundamental procedure in many academic and research laboratories.

This document outlines the reaction mechanism, detailed experimental protocols for synthesis and purification, quantitative data, and a visual representation of the experimental workflow, tailored for researchers, chemists, and students of organic chemistry.

Reaction Mechanism and Stoichiometry

The synthesis of triphenylmethanol is a two-stage process. The first stage involves the formation of the Grignard reagent, phenylmagnesium bromide, through the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent. In the second stage, this highly nucleophilic reagent attacks the electrophilic carbonyl carbon of benzophenone. The resulting magnesium alkoxide intermediate is then protonated in an acidic workup to yield the final product, triphenylmethanol.

Caption: Reaction mechanism for the synthesis of triphenylmethanol.

Experimental Protocols

Successful execution of a Grignard synthesis hinges on maintaining strictly anhydrous (water-free) conditions.[1] Grignard reagents are potent bases and will react with any protic solvent, including atmospheric moisture, which would quench the reaction.[2] All glassware must be rigorously dried, typically in an oven, and assembled while hot, then allowed to cool under a dry atmosphere (e.g., with a CaCl2 drying tube).[1]

2.1. Protocol 1: Synthesis of Phenylmagnesium Bromide

-

Apparatus Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a Claisen adapter, a reflux condenser, and a 125 mL dropping funnel. Attach a calcium chloride drying tube to the top of the condenser to protect the apparatus from atmospheric moisture.

-

Reagent Preparation: Place 1.5 g of magnesium turnings into the reaction flask. A small crystal of iodine can be added to help initiate the reaction by etching the passivating oxide layer on the magnesium surface.[2] In the dropping funnel, prepare a solution of 5.3 mL of bromobenzene in 15 mL of anhydrous diethyl ether.

-

Initiation: Add approximately one-quarter of the bromobenzene-ether solution from the dropping funnel to the magnesium turnings.[3] The reaction should initiate within 5-10 minutes, evidenced by the formation of bubbles, a cloudy or brownish appearance, and gentle boiling of the ether solvent.[3] If the reaction does not start, gentle warming with a hot water bath may be necessary.

-

Reagent Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.[1] After the addition is complete, continue to stir the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[3] The resulting dark brown or grayish solution is the Grignard reagent, phenylmagnesium bromide, which should be used immediately in the next step.

2.2. Protocol 2: Synthesis of Triphenylmethanol

-

Reactant Addition: Prepare a solution of 9.1 g of benzophenone in 100 mL of anhydrous diethyl ether and place it in the dropping funnel. Cool the Grignard reagent solution in an ice bath.

-

Reaction: Slowly add the benzophenone solution dropwise to the stirred, cooled Grignard reagent. A color change to pink or red is often observed as the triphenylmethoxide magnesium bromide salt forms.[4] The salt may precipitate from the solution.

-

Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15 minutes to ensure the reaction goes to completion.

2.3. Protocol 3: Work-up and Isolation

-

Hydrolysis: Carefully pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of 10% sulfuric acid (or 3M HCl).[3][5] Stir the mixture until the ice has melted and the solids have dissolved. This step protonates the alkoxide salt to form triphenylmethanol and dissolves any unreacted magnesium metal.

-

Extraction: Transfer the mixture to a separatory funnel. The triphenylmethanol product will be in the ether layer. Separate the layers and extract the aqueous layer twice more with small portions of diethyl ether to recover all the product.[2]

-

Washing and Drying: Combine the organic (ether) layers and wash them with a saturated sodium bicarbonate (NaHCO3) solution, followed by brine.[1] Dry the organic layer over anhydrous sodium sulfate.[2]

-